molecular formula C22H24N2O4 B13442077 5-(4-Hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxopentanamide

5-(4-Hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxopentanamide

Cat. No.: B13442077
M. Wt: 380.4 g/mol
InChI Key: BPMOENJVOOOATO-UHFFFAOYSA-N
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Description

5-(4-Hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxopentanamide is a hybrid compound derived from curcumin and melatonin. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease. The hybrid nature of this compound allows it to exhibit properties from both curcumin and melatonin, making it a multifunctional agent with promising neuroprotective effects .

Preparation Methods

The synthesis of 5-(4-Hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxopentanamide involves several steps. The synthetic route typically starts with the preparation of the curcumin and melatonin derivatives, which are then combined through a series of chemical reactions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

5-(4-Hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxopentanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can result in the corresponding alcohols .

Scientific Research Applications

This compound has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a model compound for studying hybrid molecules. In biology and medicine, it has shown promise as a neuroprotective agent, particularly in the treatment of Alzheimer’s disease. Studies have demonstrated that this compound can reduce the accumulation of amyloid-beta plaques, decrease oxidative stress, and improve synaptic function in animal models of Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 5-(4-Hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxopentanamide involves multiple molecular targets and pathways. It exerts its effects by modulating the activity of enzymes involved in oxidative stress and inflammation. The compound has been shown to increase the expression of synaptic marker proteins, indicating its protective effects on synaptic degeneration. Furthermore, it enhances the expression of mitochondrial electron transport chain complexes, which play a crucial role in cellular energy production .

Comparison with Similar Compounds

Compared to other similar compounds, 5-(4-Hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxopentanamide stands out due to its hybrid nature, combining the beneficial properties of both curcumin and melatonin. Similar compounds include other curcumin and melatonin derivatives, such as Z-CM-I-1, which also exhibit neuroprotective effects . the unique combination of structural features in this compound provides it with a distinct advantage in terms of multifunctional properties and therapeutic potential .

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

5-(4-hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxopentanamide

InChI

InChI=1S/C22H24N2O4/c1-28-19-8-9-21-20(13-19)16(14-24-21)10-11-23-22(27)12-18(26)7-4-15-2-5-17(25)6-3-15/h2-3,5-6,8-9,13-14,24-25H,4,7,10-12H2,1H3,(H,23,27)

InChI Key

BPMOENJVOOOATO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CC(=O)CCC3=CC=C(C=C3)O

Origin of Product

United States

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